molecular formula C12H15ClN2O B15186490 (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133661-83-3

(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B15186490
CAS No.: 133661-83-3
M. Wt: 238.71 g/mol
InChI Key: QAMPDZDJTCMJKM-RIYZIHGNSA-N
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Description

(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a (2-chlorophenyl)methylene moiety, which is further connected to a 2,2-dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 2,2-dimethylpropanoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

    Step 1: 2,2-Dimethylpropanoic acid is reacted with thionyl chloride to form 2,2-dimethylpropanoyl chloride.

    Step 2: The resulting 2,2-dimethylpropanoyl chloride is then reacted with hydrazine hydrate to form 2,2-dimethylpropanoic acid hydrazide.

    Step 3: Finally, 2,2-dimethylpropanoic acid hydrazide is reacted with (2-chlorophenyl)methylene chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the (2-chlorophenyl)methylene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The (2-chlorophenyl)methylene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropanoic acid hydrazide
  • (2-Chlorophenyl)methylene hydrazide
  • 2,2-Dimethylpropanoic acid ((4-chlorophenyl)methylene)hydrazide

Uniqueness

(E)-2,2-Dimethylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the specific combination of the 2,2-dimethylpropanoic acid backbone and the (2-chlorophenyl)methylene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

133661-83-3

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15ClN2O/c1-12(2,3)11(16)15-14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3,(H,15,16)/b14-8+

InChI Key

QAMPDZDJTCMJKM-RIYZIHGNSA-N

Isomeric SMILES

CC(C)(C)C(=O)N/N=C/C1=CC=CC=C1Cl

Canonical SMILES

CC(C)(C)C(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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